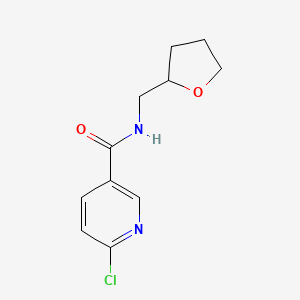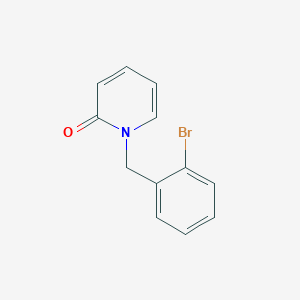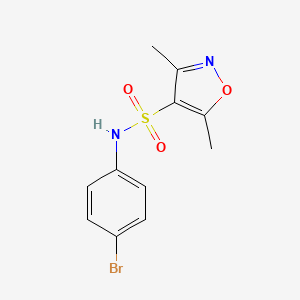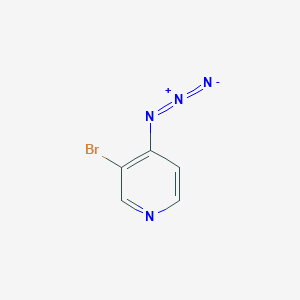![molecular formula C12H17ClN2O B6613256 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide CAS No. 750599-04-3](/img/structure/B6613256.png)
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Descripción general
Descripción
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide, commonly known as chlorpromazine, is a phenothiazine derivative that was first synthesized in 1950 and is still widely used today in both clinical medicine and laboratory experiments. It is a powerful antipsychotic drug, and is also known for its antiemetic, sedative, and anxiolytic effects. Chlorpromazine is used to treat a wide variety of mental illnesses, including schizophrenia, bipolar disorder, and depression. It is also used in veterinary medicine to treat certain types of behavior disorders. In laboratory experiments, chlorpromazine is used as a pharmacological tool to study the effects of neurotransmitters on the brain and nervous system.
Aplicaciones Científicas De Investigación
Chlorpromazine has many applications in scientific research. It is used to study the effects of neurotransmitters on the brain and nervous system. It is also used to study the effects of drugs on behavior and learning. Chlorpromazine is also used in pharmacological studies to study the effects of drugs on the cardiovascular system, the respiratory system, and the immune system.
Mecanismo De Acción
Chlorpromazine works by blocking the action of certain neurotransmitters, such as dopamine and serotonin, in the brain. This reduces the activity of certain brain cells, which produces a calming effect. Chlorpromazine also blocks the action of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
Chlorpromazine has many biochemical and physiological effects on the body. It has been shown to reduce levels of dopamine, serotonin, and norepinephrine in the brain. It also affects the release of other neurotransmitters, such as acetylcholine, GABA, and glutamate. Chlorpromazine also affects the release of hormones, such as prolactin, cortisol, and adrenocorticotropic hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpromazine has many advantages for laboratory experiments. It is a powerful and effective drug, and it has a long half-life, which allows for long-term studies. It is also easy to obtain and relatively inexpensive. However, it has some limitations. It can cause side effects, such as drowsiness, restlessness, and dry mouth. It can also cause a decrease in blood pressure and an increase in heart rate.
Direcciones Futuras
For research involving chlorpromazine include further studies of its mechanism of action, its effects on behavior and learning, and its effects on the cardiovascular, respiratory, and immune systems. Additional research could also be done to explore the potential use of chlorpromazine in the treatment of other mental illnesses, such as anxiety and obsessive-compulsive disorder. Additionally, further research could be done to explore the potential use of chlorpromazine in the treatment of addiction. Finally, further research could be done to explore the potential use of chlorpromazine in the treatment of pain.
Métodos De Síntesis
Chlorpromazine is synthesized through a series of chemical reactions. The first step is to react 2-chloro-N-phenylethylacetamide with dimethylamine in the presence of a strong base such as sodium hydroxide. This reaction produces 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide, which is then purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNXEVVCHMBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCl)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215593 | |
| Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750599-04-3 | |
| Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750599-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)







![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
